2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester
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Overview
Description
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of three nitrogen atoms within its spirocyclic framework, making it a triaza compound. The presence of ester groups further adds to its chemical versatility, allowing it to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable diamine with a diester under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism by which 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another triaza compound with a different spirocyclic structure.
2,6,9-Triazaspiro[4.5]decane-6,9-dicarboxylicacid: Similar in structure but with a different ring size.
2,6,9-Triazaspiro[3.5]nonane-6,9-dicarboxylicacid: A smaller spirocyclic compound with similar functional groups.
Uniqueness
2,6,9-Triazaspiro[36]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester stands out due to its specific ring size and the presence of both tert-butyl and phenylmethyl ester groups
Biological Activity
2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylic acid benzyl ester tert-butyl ester (CAS No. 1160247-08-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H29N3O4, with a molecular weight of 375.47 g/mol. The structure features a unique spirocyclic arrangement that contributes to its biological properties.
Research indicates that compounds within the triazaspiro family can interact with various biological targets, particularly in cardiovascular and neurological contexts:
- Mitochondrial Permeability Transition Pore (mPTP) : Studies have shown that triazaspiro derivatives can inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion injury. This mechanism was validated through structure-activity relationship (SAR) studies that identified key compounds with significant mPTP inhibitory activity, leading to improved cardiac function in myocardial infarction models .
- Opioid Receptor Modulation : Recent investigations have highlighted the potential of triazaspiro compounds as selective agonists for delta opioid receptors (DORs). These compounds may offer therapeutic benefits in managing pain and other neurological disorders by selectively targeting DORs while minimizing adverse effects associated with other opioid receptors .
Biological Activity and Therapeutic Applications
The biological activity of 2,6,9-triaza-spiro[3.6]decane derivatives has been explored in various therapeutic areas:
- Cardiovascular Health : The inhibition of mPTP has been linked to reduced apoptosis in cardiac tissues during ischemic events, suggesting potential applications in treating myocardial infarction and heart failure .
- Pain Management : The ability of certain derivatives to selectively activate DORs presents opportunities for developing new analgesics that could mitigate side effects commonly associated with traditional opioid therapies .
Case Studies
Several case studies illustrate the efficacy of these compounds:
- Myocardial Infarction Model : A study demonstrated that administration of a specific triazaspiro compound during reperfusion significantly decreased the apoptotic rate in cardiac tissues and improved overall cardiac function. This was attributed to the preservation of mitochondrial ATP levels and reduced oxidative stress .
- Neurological Disorders : In animal models, compounds targeting DORs were shown to provide anti-allodynic effects without inducing seizures or tolerance, highlighting their potential as safer alternatives for treating chronic pain conditions .
Comparative Data Table
Properties
Molecular Formula |
C20H29N3O4 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
6-O-benzyl 9-O-tert-butyl 2,6,9-triazaspiro[3.6]decane-6,9-dicarboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-19(2,3)27-18(25)23-10-9-22(14-20(15-23)12-21-13-20)17(24)26-11-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 |
InChI Key |
ZWDYYPZFZZNFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CNC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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